molecular formula C11H13ClO2 B2718437 2-(3-Chlorophenyl)-3-methylbutanoic acid CAS No. 55776-79-9

2-(3-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B2718437
CAS No.: 55776-79-9
M. Wt: 212.67
InChI Key: PDDSUKSQBULCTG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methylbutanoic acid is an organic compound with a molecular formula of C10H11ClO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and isobutyric acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) and a catalyst like piperidine.

    Process: The 3-chlorobenzaldehyde undergoes an aldol condensation with isobutyric acid, followed by a subsequent acid-catalyzed hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: Utilizing advanced catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(3-Chlorophenyl)-3-methylbutanone or this compound.

    Reduction: Formation of 2-(3-Chlorophenyl)-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) or receptors like GABA receptors.

    Pathways Involved: It may modulate inflammatory pathways or neurotransmitter signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)propanoic acid: Similar structure but lacks the methyl group on the butanoic acid chain.

    2-(4-Chlorophenyl)-3-methylbutanoic acid: Similar structure but with the chlorine atom in the para position.

    2-(3-Bromophenyl)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorophenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the 3-chlorophenyl group and the methyl group on the butanoic acid chain can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSUKSQBULCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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